

# Measuring Changes in Body Composition with Azelaprag: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding and methodologies for measuring changes in body composition in response to treatment with **Azelaprag**. **Azelaprag** is an orally available, small molecule agonist of the apelin receptor (APJ), which has been investigated for its potential to improve body composition, particularly in the context of obesity and muscle atrophy.

## Introduction to Azelaprag and its Mechanism of Action

**Azelaprag** mimics the effects of apelin, an exercise-induced peptide that plays a crucial role in regulating metabolism.[1] By activating the APJ receptor, **Azelaprag** is designed to promote metabolic benefits similar to physical activity, including enhanced muscle metabolism and a reduction in fat mass.[2] Preclinical and early-phase clinical studies have explored its use both as a monotherapy and in combination with other metabolic drugs, such as GLP-1/GIP receptor agonists.[1][3][4]

## **Preclinical Evidence of Body Composition Changes**

Preclinical studies in diet-induced obese mice have demonstrated that **Azelaprag**, particularly in combination with incretin drugs like tirzepatide and semaglutide, leads to significant improvements in body composition.



### **Summary of Preclinical Findings:**

- Enhanced Weight Loss: The addition of **Azelaprag** to tirzepatide treatment resulted in a total weight loss of 39%, which was approximately double that of tirzepatide monotherapy.[1]
- Improved Body Composition: The combination therapy restored the body composition of obese mice to that of lean controls.[1] This was characterized by a restoration of the percentage of lean body mass.
- Monotherapy Effects: As a standalone therapy, Azelaprag has been shown to protect against excess weight gain and improve body composition in mice on a high-fat diet.[4]

## **Quantitative Preclinical Data on Body Composition**

The following table summarizes preclinical data presented by BioAge Labs, illustrating the effects of **Azelaprag** in combination with tirzepatide on body composition in diet-induced obese mice.

| Treatment Group                     | Mean Body Weight<br>Change (%) | Percent Lean Mass | Percent Fat Mass |
|-------------------------------------|--------------------------------|-------------------|------------------|
| Lean Control                        | N/A                            | ~80%              | ~20%             |
| Obese Control<br>(Vehicle)          | N/A                            | ~65%              | ~35%             |
| Tirzepatide<br>(10nmol/kg)          | ~ -20%                         | ~70%              | ~30%             |
| Tirzepatide + Azelaprag (0.275g/L)  | ~ -30%                         | ~75%              | ~25%             |
| Tirzepatide +<br>Azelaprag (1.1g/L) | ~ -39%                         | ~80%              | ~20%             |

Note: The data presented in this table is an approximation based on graphical representations from a corporate presentation. It is intended for illustrative purposes and may not represent the exact values, standard deviations, or statistical significance from the full study results.



## **Clinical Evidence of Body Composition Changes**

A Phase 1b clinical trial investigated the effects of **Azelaprag** on muscle atrophy in healthy older volunteers under conditions of bed rest.

### **Summary of Phase 1b Clinical Findings:**

- Prevention of Muscle Atrophy: Azelaprag was shown to prevent muscle atrophy in elderly individuals on prolonged bed rest.[1][5]
- Promotion of Muscle Metabolism: The study also indicated that Azelaprag promotes muscle metabolism.[1]

Note: As of late 2024, the Phase 2 STRIDES clinical trial (NCT06515418) evaluating **Azelaprag** in combination with tirzepatide for obesity was discontinued due to safety concerns related to elevated liver enzymes.[6][7] Therefore, further clinical data on body composition changes from this trial may not be available.

## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of **Azelaprag** and a general workflow for assessing its impact on body composition.



Click to download full resolution via product page

**Azelaprag**'s mechanism of action via the apelin receptor.





Click to download full resolution via product page

Workflow for assessing body composition changes.

## **Experimental Protocols**

The following are detailed, representative protocols for measuring body composition in preclinical and clinical research settings. While the specific protocols for the **Azelaprag** studies have not been publicly released, these methodologies represent the standard for such assessments.

## Protocol 1: Dual-Energy X-ray Absorptiometry (DEXA) for Body Composition in Mice

Objective: To measure bone mineral content, bone mineral density, fat mass, and lean mass in mice.



### Materials:

- DEXA instrument (e.g., PIXImus2)
- Anesthetic (e.g., isoflurane) and vaporizer
- Induction chamber
- Nose cone for anesthetic delivery
- Heating pad
- Animal scale
- Calipers

### Procedure:

- · Animal Preparation:
  - Fast the mice overnight to reduce the contents of the gastrointestinal tract.
  - Weigh the mouse and record the weight.
  - Anesthetize the mouse using isoflurane (e.g., 2-4% for induction, 1-2% for maintenance) in an induction chamber.
  - Once anesthetized, transfer the mouse to the DEXA scanner bed and maintain anesthesia using a nose cone.
  - Position the mouse in a prone position with limbs extended away from the body.
- DEXA Scan:
  - Perform a scout scan to ensure proper positioning of the animal within the scanning area.
  - Acquire the whole-body scan according to the manufacturer's instructions.
  - The scan duration is typically 3-5 minutes per mouse.



### • Data Analysis:

- Use the accompanying software to define the regions of interest (ROI), typically excluding the head.
- The software will automatically calculate the following parameters:
  - Total Body Mass (g)
  - Fat Mass (g) and Fat Percentage (%)
  - Lean Mass (g) and Lean Percentage (%)
  - Bone Mineral Content (BMC, g)
  - Bone Mineral Density (BMD, g/cm²)
- Post-Procedure:
  - Turn off the anesthetic and monitor the mouse on a heating pad until it has fully recovered.
  - Return the mouse to its home cage.

## Protocol 2: Magnetic Resonance Imaging (MRI) for Body Composition in Human Clinical Trials

Objective: To quantify visceral and subcutaneous adipose tissue, as well as muscle volume and fat infiltration in human subjects.

#### Materials:

- MRI scanner (1.5T or 3T)
- Appropriate surface coils for abdominal and thigh imaging
- Image analysis software

### Procedure:



### • Subject Preparation:

- Ensure the subject has followed any pre-scan instructions, such as fasting.
- Screen the subject for any contraindications to MRI (e.g., metallic implants).
- Position the subject supine on the MRI table.

### Image Acquisition:

- Perform a series of scout images to localize the anatomy of interest.
- Acquire axial T1-weighted images of the abdomen, typically from the diaphragm to the pelvic floor. A common sequence is a two-point Dixon sequence, which provides wateronly and fat-only images.
- For muscle assessment, acquire axial images of the thighs.
- Ensure consistent imaging parameters (e.g., slice thickness, field of view) across all subjects and time points.

### Data Analysis:

 Use specialized software to segment and quantify the different tissue depots from the acquired images.

#### Abdominal Fat:

- Delineate the subcutaneous adipose tissue (SAT) and visceral adipose tissue (VAT) on each axial slice.
- Calculate the volume of SAT and VAT by summing the areas on each slice and multiplying by the slice thickness.

### Thigh Muscle:

Segment the total thigh muscle volume.



- Quantify intermuscular and intramuscular adipose tissue to assess muscle quality.
- Liver Fat:
  - If a multi-echo Dixon sequence is used, the proton density fat fraction (PDFF) can be calculated to quantify hepatic steatosis.
- Quality Control:
  - Regularly review image quality to ensure consistency and minimize artifacts.
  - Standardize the analysis procedures to reduce inter-observer variability.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. firstwordpharma.com [firstwordpharma.com]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. BioAge Labs, Inc. to Present Preclinical Data for APJ Agonist Azelaprag at ObesityWeek 2024 | MarketScreener [marketscreener.com]
- 4. BioAge Labs to Present Preclinical Data for APJ Agonist Azelaprag at ObesityWeek 2024 | BIOA Stock News [stocktitan.net]
- 5. BioAge Results for Phase 1b Clinical Trial on Anti Muscle-Aging Drug Rapamycin Longevity News [rapamycin.news]
- 6. BioAge Labs Announces Discontinuation of STRIDES Phase 2 Clinical Trial Evaluating Azelaprag in Combination with Tirzepatide for the Treatment of Obesity - BioSpace [biospace.com]
- 7. biopharmadive.com [biopharmadive.com]
- To cite this document: BenchChem. [Measuring Changes in Body Composition with Azelaprag: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605792#measuring-changes-in-body-composition-with-azelaprag]



### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com